molecular formula C8H13N3O B13882857 N-tert-butylimidazole-1-carboxamide

N-tert-butylimidazole-1-carboxamide

Cat. No.: B13882857
M. Wt: 167.21 g/mol
InChI Key: JGHTXXHODONZDE-UHFFFAOYSA-N
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Description

N-tert-butylimidazole-1-carboxamide is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butylimidazole-1-carboxamide typically involves the reaction of N-tert-butylimidazole with a carboxylating agent. One common method is the reaction of N-tert-butylimidazole with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the desired carboxamide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-tert-butylimidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction can produce simpler imidazole compounds.

Scientific Research Applications

N-tert-butylimidazole-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butylimidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-tert-butylimidazole-1-carboxamide can be compared with other imidazole derivatives, such as:

    1-tert-Butyl-1H-imidazole: Similar in structure but lacks the carboxamide group.

    2-Methylimidazole: Another imidazole derivative with different substituents.

    4,5-Diphenylimidazole: Contains phenyl groups, offering different chemical properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other imidazole derivatives.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-tert-butylimidazole-1-carboxamide

InChI

InChI=1S/C8H13N3O/c1-8(2,3)10-7(12)11-5-4-9-6-11/h4-6H,1-3H3,(H,10,12)

InChI Key

JGHTXXHODONZDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1C=CN=C1

Origin of Product

United States

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